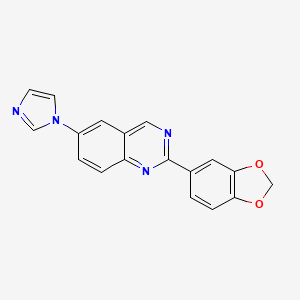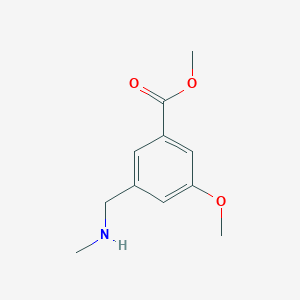![molecular formula C38H44N4O8 B13885111 2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-43787 is a novel compound known for its immunomodulating properties. It binds to cyclophilin, the cellular receptor for cyclosporine, and exhibits significant anti-inflammatory effects. This compound has shown potential in inhibiting cell proliferation and modulating cytokine production, making it a promising candidate for therapeutic applications in immune system diseases, respiratory diseases, and skin and musculoskeletal diseases .
Vorbereitungsmethoden
The synthesis of D-43787 involves multiple steps, including the use of indolin-2-carbonyl and lysin methylester as key starting materials. The compound is synthesized through a series of reactions, including tert-butyloxycarbonyl protection, benzyloxycarbonyl protection, and amide bond formation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
D-43787 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be carried out to replace specific functional groups with other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
D-43787 has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a molecular tool for studying intracellular signal transduction pathways involved in T-cell activation.
Biology: D-43787 has shown potential in modulating cytokine production, making it useful for studying immune responses and inflammation.
Medicine: The compound exhibits immunosuppressive and anti-inflammatory properties, making it a potential therapeutic agent for treating immune system diseases, respiratory diseases, and skin and musculoskeletal diseases.
Industry: D-43787 can be used in the development of new drugs and therapeutic agents due to its unique properties .
Wirkmechanismus
D-43787 exerts its effects by binding to cyclophilin, the cellular receptor for cyclosporine. This binding inhibits the proliferation of T cells and modulates the production of cytokines, particularly T helper cell 2 cytokines such as interleukin-4, interleukin-5, and interleukin-13. The compound does not inhibit the protein phosphatase calcineurin, which is the target of the cyclosporine-cyclophilin complex. Instead, it selectively inhibits T helper cell 2 cytokines more effectively than T helper cell 1 cytokines .
Vergleich Mit ähnlichen Verbindungen
D-43787 is unique in its selective inhibition of T helper cell 2 cytokines and its distinct mechanism of action compared to other cyclophilin-binding compounds. Similar compounds include:
Cyclosporine: A well-known immunosuppressive drug that binds to cyclophilin and inhibits calcineurin.
Sanglifehrin: Another cyclophilin-binding compound with immunosuppressive activity but a different mechanism of action.
FK-506 (Tacrolimus): Binds to FKBP and inhibits calcineurin, used as an immunosuppressive agent in organ transplantation
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-[[1-methoxy-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoyl]-2,3-dihydroindole-1-carbonyl]-2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N4O8/c1-38(2,3)50-37(47)42-30-20-11-9-17-27(30)23-32(42)34(44)41-29-19-10-8-16-26(29)22-31(41)33(43)40-28(35(45)48-4)18-12-13-21-39-36(46)49-24-25-14-6-5-7-15-25/h5-11,14-17,19-20,28,31-32H,12-13,18,21-24H2,1-4H3,(H,39,46)(H,40,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYGBJABPHBINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)N3C(CC4=CC=CC=C43)C(=O)NC(CCCCNC(=O)OCC5=CC=CC=C5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

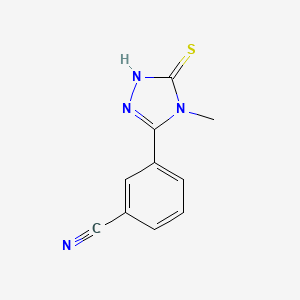
acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13885051.png)
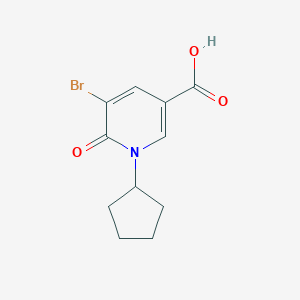
![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)
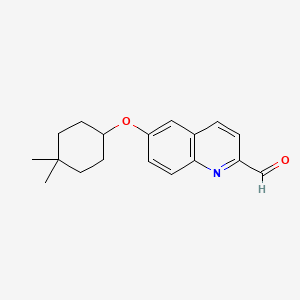

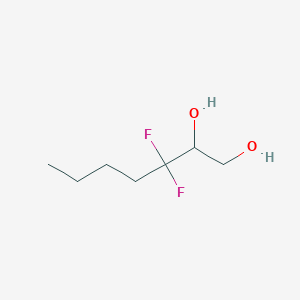
![Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)
![N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13885088.png)
![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B13885092.png)

